1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxamide is not yet fully understood. However, studies have shown that it interacts with specific enzymes and proteins, leading to the inhibition or activation of their activity. This interaction is believed to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxamide exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to activate specific enzymes involved in glucose metabolism, leading to potential therapeutic effects in diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxamide in lab experiments is its potential as a probe for the detection of specific enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxamide. These include further studies to understand its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and its use as a probe for the detection of specific enzymes and proteins. Additionally, studies could focus on the synthesis of analogs of this compound to improve its potential therapeutic effects and reduce its toxicity.
Conclusion:
In conclusion, 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been discussed in this paper. Further studies are needed to fully understand its potential as a drug candidate and improve its potential therapeutic effects.
Synthesemethoden
The synthesis of 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxamide involves the reaction of 5-methylthiophene-2-carboxylic acid with piperidine-4-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction leads to the formation of 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid, which is then converted to the desired compound by the addition of ammonia or an amine.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxamide has been studied for its potential in various scientific research applications. One of the significant areas of research is its use as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its potential as a probe for the detection of specific enzymes and proteins.
Eigenschaften
IUPAC Name |
1-(5-methylthiophene-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-8-2-3-10(17-8)12(16)14-6-4-9(5-7-14)11(13)15/h2-3,9H,4-7H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVVQEMKKRLXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.